N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
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Overview
Description
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a complex organic compound used in various scientific and industrial applications. Its unique structure, featuring tert-butyl and imidazolyl groups, makes it an interesting subject of study in chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 2-methyl-1H-imidazole:
Starting with 2-methylimidazole and ethyl bromoacetate under basic conditions.
Reaction temperature: 60°C
Reaction time: 4 hours
Purification by column chromatography
Step 2: : Alkylation of 2-methyl-1H-imidazole:
Reacting 2-methyl-1H-imidazole with 2-chloroethylamine hydrochloride.
Reaction temperature: 70°C
Reaction time: 6 hours
Purification by recrystallization
Step 3: : Formation of the final compound:
Reacting tert-butylamine with the product from Step 2.
Reaction temperature: 50°C
Reaction time: 8 hours
Purification by distillation
Industrial Production Methods
In an industrial setting, the synthesis of N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide involves similar steps but on a larger scale. Automation and continuous flow reactors are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : In the presence of strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction using lithium aluminium hydride.
Substitution: : Nucleophilic substitution reactions involving halides.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate
Reducing Agents: : Lithium aluminium hydride
Solvents: : Dichloromethane, methanol
Major Products
Oxidation: : Corresponding N-oxide derivatives
Reduction: : Simpler amines and alcohols
Substitution: : Various imidazolyl-substituted ethanediamides
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: : Employed as a building block in the synthesis of more complex molecules.
Biology
Biological Probes: : Acts as a molecular probe in studying enzyme activities and protein-ligand interactions.
Antimicrobial Studies: : Investigated for its potential antimicrobial properties.
Medicine
Drug Development: : Explored as a potential candidate in the development of new pharmaceuticals.
Diagnostics: : Used in the synthesis of diagnostic agents for medical imaging.
Industry
Polymer Science: : Incorporated into polymer structures to enhance stability and functionality.
Material Science: : Used in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets
Enzymes: : Interacts with enzymes by forming stable complexes, inhibiting or modulating their activity.
Receptors: : Binds to specific receptors, affecting signal transduction pathways.
Pathways Involved
Signal Transduction: : Modulates pathways involved in cell signaling.
Metabolic Pathways: : Affects metabolic pathways by interacting with key enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-N'-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]ethanediamide
N-tert-butyl-N'-[2-(2-propyl-1H-imidazol-1-yl)ethyl]ethanediamide
N-tert-butyl-N'-[2-(2-isopropyl-1H-imidazol-1-yl)ethyl]ethanediamide
Uniqueness
Structural Differences: : Unique arrangement of tert-butyl and imidazolyl groups.
Functional Differences: : Distinct chemical and biological properties compared to similar compounds.
N-tert-butyl-N'-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide stands out due to its specific functional groups, making it a versatile compound in research and industrial applications. Its distinctive reactivity and interaction with biological systems set it apart from other similar compounds.
Properties
IUPAC Name |
N'-tert-butyl-N-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-9-13-5-7-16(9)8-6-14-10(17)11(18)15-12(2,3)4/h5,7H,6,8H2,1-4H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNAWNJDRSHMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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